molecular formula C20H33NO4 B6134785 ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate

ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate

Cat. No.: B6134785
M. Wt: 351.5 g/mol
InChI Key: HBCHKOCMPUQFBQ-CMDGGOBGSA-N
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Description

Ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the oxan-2-ylmethyl group: This step involves the addition of the oxan-2-ylmethyl group to the piperidine ring, often through a nucleophilic substitution reaction.

    Formation of the (E)-4-methylpent-2-enoyl group: This step involves the formation of the enoyl group through an aldol condensation reaction.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enoyl group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(E)-4-methylpent-2-enoyl]thiazole-4-carboxylate
  • Ethyl 2-[(E)-4-methylpent-2-enoyl]oxazole-4-carboxylate

Uniqueness

Ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 1-[(E)-4-methylpent-2-enoyl]-4-(oxan-2-ylmethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4/c1-4-24-19(23)20(15-17-7-5-6-14-25-17)10-12-21(13-11-20)18(22)9-8-16(2)3/h8-9,16-17H,4-7,10-15H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHKOCMPUQFBQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C=CC(C)C)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1(CCN(CC1)C(=O)/C=C/C(C)C)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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